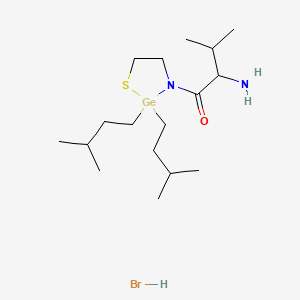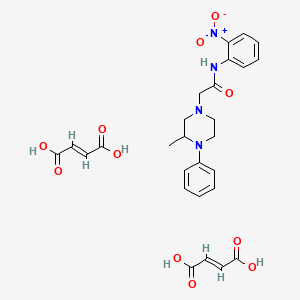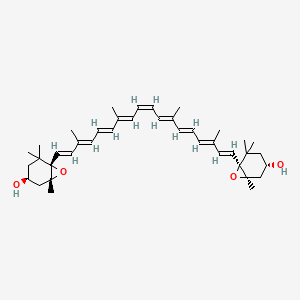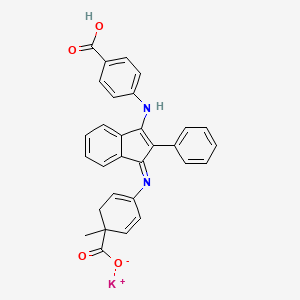
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structural features, which include methoxycarbonyl, phenylimino, phenyl, and carboxyphenylamino groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxycarbonylphenylboronic acid and 4-carboxyphenylboronic acid, through borylation, oxidation, nitration, esterification, and hydrogenation reactions . These intermediates are then subjected to Suzuki–Miyaura coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 1,3,6,8-Tetrakis(p-benzoic acid)pyrene
Uniqueness
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
129884-95-3 |
|---|---|
Formule moléculaire |
C30H23KN2O4 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
potassium;4-[[3-(4-carboxyanilino)-2-phenylinden-1-ylidene]amino]-1-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4.K/c1-30(29(35)36)17-15-22(16-18-30)32-27-24-10-6-5-9-23(24)26(25(27)19-7-3-2-4-8-19)31-21-13-11-20(12-14-21)28(33)34;/h2-17,31H,18H2,1H3,(H,33,34)(H,35,36);/q;+1/p-1 |
Clé InChI |
AKWYZLGOMCOXCB-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC=C(C=C1)N=C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)NC5=CC=C(C=C5)C(=O)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


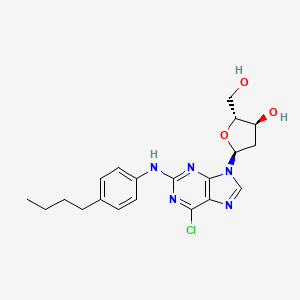

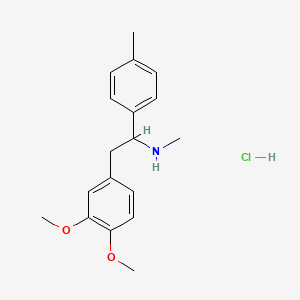
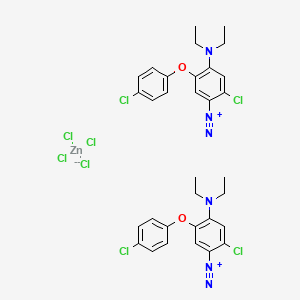
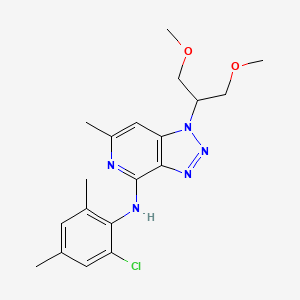
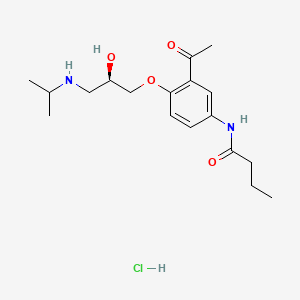
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
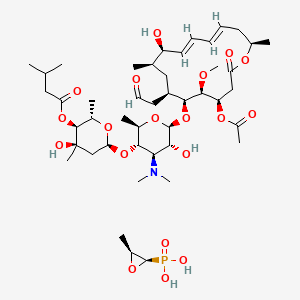
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

